Cas no 2137762-58-2 (3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid)

3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid
- EN300-716713
- 2137762-58-2
- 3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid
-
- インチ: 1S/C9H11NO4S2/c10-16(13,14)7-4-6(5-2-1-3-5)8(15-7)9(11)12/h4-5H,1-3H2,(H,11,12)(H2,10,13,14)
- InChIKey: XJPOXAVXHSMDGB-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC(=C1C(=O)O)C1CCC1)S(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 261.01295018g/mol
- どういたいしつりょう: 261.01295018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 134Ų
3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-716713-1.0g |
3-cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid |
2137762-58-2 | 1g |
$0.0 | 2023-06-06 |
3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acidに関する追加情報
Introduction to 3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid (CAS No. 2137762-58-2)
3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid, identified by the chemical identifier CAS No. 2137762-58-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of both a cyclobutyl group and a sulfamoyl moiety in its molecular structure endows it with unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid consists of a thiophene core substituted at the 3-position with a cyclobutyl group and at the 5-position with a sulfamoyl group. The sulfamoyl group (-SO₂NH₂) introduces a polar and acidic character to the molecule, while the cyclobutyl group contributes to steric hindrance and influences the compound's solubility and metabolic stability. These structural features are critical in determining its interactions with biological targets and its potential therapeutic applications.
In recent years, there has been growing interest in thiophene derivatives due to their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The unique electronic and steric properties of thiophene rings make them valuable scaffolds for designing novel pharmacophores. Among these derivatives, compounds featuring sulfamoyl groups have shown particular promise in medicinal chemistry, as sulfamoyl derivatives are known to exhibit strong binding affinities to various biological targets.
3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid has been studied in the context of developing new therapeutic agents. Its structural framework suggests potential applications in modulating enzyme activity and receptor binding. For instance, the sulfamoyl group can serve as a hydrogen bond acceptor, enhancing interactions with protein targets, while the cyclobutyl group can influence the conformational flexibility of the molecule, potentially improving its bioavailability.
One of the most compelling aspects of 3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid is its potential as a lead compound for drug development. Researchers have been exploring its derivatives to optimize pharmacokinetic properties and enhance therapeutic efficacy. The compound's ability to interact with biological systems makes it a valuable starting point for structure-activity relationship (SAR) studies. By modifying its structure, scientists can fine-tune its biological activity to target specific diseases more effectively.
The synthesis of 3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclobutyl group typically involves cyclization reactions, while the sulfamoylation step requires careful selection of reagents to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results.
From a computational chemistry perspective, 3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid has been subjected to molecular modeling studies to understand its interactions with potential biological targets. These studies have provided insights into how the compound binds to enzymes and receptors at an atomic level. By leveraging computational tools, researchers can predict the compound's behavior in biological systems and identify key residues involved in binding interactions.
The pharmacological profile of 3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammation and cancer progression. These findings highlight its potential as a therapeutic agent for treating chronic diseases.
In conclusion, 3-Cyclobutyl-5-sulfamoylthiophene-2-carboxylic acid (CAS No. 2137762-58-2) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel drugs targeting various diseases. As research continues, further insights into its biological activity and pharmacological properties will be uncovered, paving the way for new therapeutic interventions.
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